molecular formula C10H9ClO B1590008 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 343852-44-8

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1590008
M. Wt: 180.63 g/mol
InChI Key: GVWWIBFTRLTHMY-UHFFFAOYSA-N
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Description

“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 343852-44-8 . Its molecular weight is 180.63 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is 1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Studies

  • Scientific Field : Microbiology and Medicinal Chemistry .
  • Application Summary : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antiviral Studies

  • Scientific Field : Virology and Medicinal Chemistry .
  • Application Summary : Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .
  • Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Dye Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Heterocyclic compounds, including indole derivatives, are used in the synthesis of dyes .
  • Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The synthesized dyes can have various properties depending on the specific structures and substituents of the indole derivatives .

Antioxidant Studies

  • Scientific Field : Biochemistry .
  • Application Summary : Indole derivatives have been reported to possess antioxidant activities .
  • Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The antioxidant activity of the synthesized indole derivatives can vary depending on their specific structures and substituents .

Anticancer Studies

  • Scientific Field : Oncology and Medicinal Chemistry .
  • Application Summary : Indole derivatives have been reported to possess anticancer activities .
  • Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The anticancer activity of the synthesized indole derivatives can vary depending on their specific structures and substituents .

Dye Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Heterocyclic compounds, including indole derivatives, are used in the synthesis of dyes .
  • Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The synthesized dyes can have various properties depending on the specific structures and substituents of the indole derivatives .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statement P273 advises to avoid release to the environment .

properties

IUPAC Name

6-chloro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWWIBFTRLTHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507946
Record name 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

343852-44-8
Record name 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZG Wang, L Chen, J Chen, JF Zheng, W Gao… - European journal of …, 2013 - Elsevier
RXRα represents an intriguing and unique target for pharmacologic interventions. We recently showed that Sulindac and a designed analog could bind to RXRα and modulate its …
Number of citations: 25 www.sciencedirect.com

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